1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

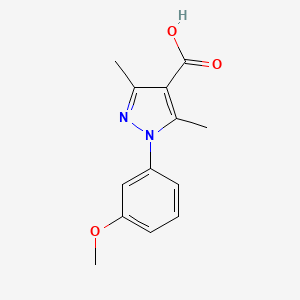

1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound features a methoxy group (-OCH₃) attached to the phenyl ring and two methyl groups (-CH₃) on the pyrazole ring, along with a carboxylic acid (-COOH) functional group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-methoxyphenyl hydrazine and a suitable diketone or β-diketone.

Reaction Conditions: The reaction involves heating the starting materials in the presence of a strong acid catalyst, such as hydrochloric acid (HCl), to facilitate the formation of the pyrazole ring.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Scale-Up: The synthesis process is scaled up in industrial settings using reactors that allow for precise control of temperature and pressure.

Continuous Flow: Continuous flow chemistry can be employed to enhance the efficiency and yield of the synthesis process.

Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form a variety of reduced derivatives.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction Reagents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used for reduction reactions.

Substitution Reagents: Electrophiles such as bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acid derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted phenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

MDPCA has shown promise in the development of new therapeutic agents. Its pyrazole structure is a common motif in many pharmacologically active compounds, making it a candidate for further exploration in drug design.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Pharmacology

The pharmacological potential of MDPCA includes its role as an anti-inflammatory agent. Pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Case Study: COX Inhibition

In vitro studies have shown that MDPCA can effectively inhibit COX enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation . This suggests its potential use in treating inflammatory diseases such as arthritis.

Agricultural Science

MDPCA's properties may also extend to agricultural applications, particularly as a pesticide or herbicide. The compound's ability to interact with biological systems makes it a candidate for developing novel agrochemicals.

Case Study: Herbicidal Activity

Preliminary studies have indicated that similar pyrazole derivatives can exhibit herbicidal properties by disrupting plant growth processes. MDPCA may be explored for its effectiveness against specific weed species, potentially leading to environmentally friendly herbicides .

Mécanisme D'action

The compound exerts its effects through its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact mechanism of action depends on the specific biological context and the derivatives formed from the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds: Other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and 1-(3-methoxyphenyl)piperazine.

Uniqueness: This compound is unique due to the presence of the carboxylic acid group, which allows for a wider range of chemical modifications and applications compared to other pyrazole derivatives.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the class of phenylpyrazoles, which has garnered attention for its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 246.27 g/mol. Its melting point ranges from 180 to 183 °C .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by carboxylation. The efficiency and yield of these reactions can vary depending on the specific methodologies employed.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have shown significant inhibition of microtubule assembly and induced apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231) .

| Compound | IC50 (μM) | Effect on Apoptosis | Cell Line |

|---|---|---|---|

| 7d | 1.0 | Enhanced caspase-3 activity (1.33 times at 10 μM) | MDA-MB-231 |

| 7h | 2.5 | Morphological changes observed | MDA-MB-231 |

| 10c | 10 | Induces apoptosis | MDA-MB-231 |

These findings indicate that such compounds can act as microtubule-destabilizing agents, which is a crucial mechanism in cancer therapy.

Anti-inflammatory Activity

In addition to anticancer properties, compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study indicated that specific pyrazole derivatives exhibited selective inhibition against COX-1 and COX-2, which are key targets in managing inflammation .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Microtubule Dynamics : By inhibiting microtubule assembly, it disrupts cellular mitosis and induces apoptosis in cancer cells .

- Enzyme Inhibition : The compound's structural features allow it to inhibit COX enzymes effectively, contributing to its anti-inflammatory properties .

Case Studies

A notable case study involved the evaluation of several pyrazole derivatives against different cancer cell lines. The results showed that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHVSLDNCXPFRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC(=CC=C2)OC)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.